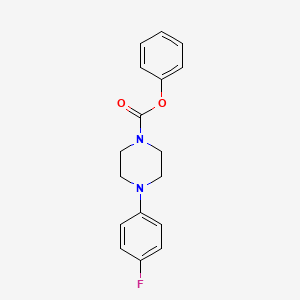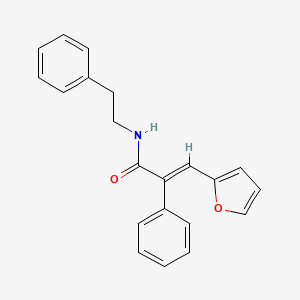![molecular formula C16H17N3O3 B5837203 N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PB-28 and has been extensively studied for its potential use in cancer treatment and pain management. In
作用机制
The mechanism of action of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves its binding to the androgen receptor, which is a transcription factor that plays a key role in the development and progression of prostate cancer. PB-28 binds to the androgen receptor with high affinity and specificity, leading to the inhibition of androgen receptor-mediated signaling pathways. This inhibition results in the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, PB-28 inhibits the expression of androgen receptor-regulated genes, leading to the suppression of cancer cell growth and proliferation. PB-28 has also been shown to be a potent analgesic in animal models, with its mechanism of action involving the activation of the mu-opioid receptor.
实验室实验的优点和局限性
One of the advantages of using N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide in lab experiments is its high specificity and affinity for the androgen receptor, which makes it a potent inhibitor of androgen receptor-mediated signaling pathways. However, one limitation of using PB-28 in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
未来方向
There are several future directions for the study of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide. One potential direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its potential use in other types of cancer, such as breast and ovarian cancer. Additionally, further research is needed to fully understand the mechanism of action of PB-28 in pain management and to explore its potential use in treating chronic pain conditions.
合成方法
The synthesis of N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide involves the reaction of 4-phenoxybutyric acid with 2-pyridinecarboximidamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain a pure form of this compound.
科学研究应用
N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential use in cancer treatment and pain management. In cancer treatment, PB-28 has been shown to inhibit the growth and proliferation of cancer cells by targeting and binding to the androgen receptor. PB-28 has also been studied for its potential use in pain management, as it has been shown to be a potent analgesic in animal models.
属性
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-16(14-9-4-5-11-18-14)19-22-15(20)10-6-12-21-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMQLCSVRTVPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)

![N-[4-(aminocarbonyl)phenyl]-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B5837164.png)
![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)




![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)